molecular formula C16H25N3O3 B7899681 tert-Butyl 4-(((3-methylpyrazin-2-yl)oxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-(((3-methylpyrazin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B7899681
M. Wt: 307.39 g/mol
InChI Key: UUUWXRNABSTYDU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((3-methylpyrazin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1289388-44-8) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-methylpyrazin-2-yloxy methyl substituent. Its molecular formula is C₁₆H₂₅N₃O₃, with a molecular weight of 307.39 g/mol . The Boc group enhances solubility and stability, making it a valuable intermediate in medicinal chemistry, particularly for drug discovery and development. It is stored under dry conditions at 2–8°C to prevent degradation .

Properties

IUPAC Name

tert-butyl 4-[(3-methylpyrazin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-12-14(18-8-7-17-12)21-11-13-5-9-19(10-6-13)15(20)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUWXRNABSTYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-Butyl 4-(((3-methylpyrazin-2-yl)oxy)methyl)piperidine-1-carboxylate, with the molecular formula C16H25N3O3C_{16}H_{25}N_{3}O_{3} and a molecular weight of approximately 307.39 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features. This compound contains a tert-butyl group, a piperidine ring, and a 3-methylpyrazin-2-yl moiety linked via an ether bond. While specific biological activities are not extensively documented, similar compounds often exhibit significant pharmacological properties.

Structural Characteristics

The structure of this compound is characterized by:

  • Tert-butyl group : Provides steric bulk and influences solubility.
  • Piperidine ring : Known for its role in various biological activities, particularly in interacting with neurotransmitter receptors.
  • 3-Methylpyrazin-2-yl moiety : Imparts potential biological activity due to its nitrogen-containing heterocyclic nature.

Comparison with Similar Compounds

Compound NameStructureKey Features
Tert-butyl 4-(2-(methylsulfonyl)oxy)piperidine-1-carboxylateStructureContains a methylsulfonyl group; used in similar applications
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylateStructureFeatures an oxoethyl substituent; different reactivity profile
Tert-butyl 4-(3-amino-pyridin-2-yloxy)methyl-piperidineStructureAmino group enhances biological activity; used in drug design

The unique combination of the piperidine ring with the pyrazine moiety in this compound may lead to distinct pharmacological properties compared to these other compounds .

Potential Applications

Given its structural features, this compound may be explored for:

  • Drug Discovery : As a lead compound for neurological or metabolic disorders.
  • Synthetic Organic Chemistry : As an intermediate in the synthesis of more complex molecules.

Case Studies and Research Findings

Research on related compounds provides insights into potential biological activities. For example:

  • Piperidine Derivatives : Studies have shown that piperidine derivatives can exhibit significant binding affinities to various receptors involved in neurotransmission. This suggests that this compound may also interact with similar targets .
  • Metabolic Pathway Interactions : Research indicates that compounds with heterocyclic structures can influence metabolic pathways, which could be relevant for understanding the pharmacodynamics of this compound .

Summary of Findings

While specific data on this compound is sparse, the existing literature on structurally similar compounds suggests potential for significant biological activity, particularly in the realms of neuropharmacology and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tert-butyl piperidine carboxylates with diverse heterocyclic substituents. Below is a detailed comparison with key analogues:

Pyrazine vs. Pyrimidine Derivatives

Compound A : tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1289386-94-2)

  • Molecular Weight : 327.81 g/mol
  • Substituent : Pyrimidine ring with chloro and methyl groups.
  • Key Difference: The pyrimidine ring (two nitrogen atoms at positions 1 and 3) differs from the pyrazine moiety (nitrogens at positions 1 and 4) in the target compound.

Compound B : tert-Butyl 4-(((3-methylpyrazin-2-yl)oxy)methyl)piperidine-1-carboxylate (Target)

  • Substituent : 3-methylpyrazin-2-yloxy methyl group.
  • Reactivity : The pyrazine oxygen may participate in hydrogen bonding, influencing bioavailability compared to pyrimidine derivatives .

Sulfonate Ester Analogues

Compound C : tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS: 161975-39-9)

  • Molecular Formula: C₁₂H₂₃NO₅S
  • Substituent : Methylsulfonyloxy group.
  • Application : The sulfonate ester acts as a leaving group, facilitating nucleophilic displacement reactions. This contrasts with the target compound’s pyrazine group, which is less reactive but more structurally rigid .

Complex Heterocyclic Derivatives

Compound D : (3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate

  • Molecular Weight : ~510 g/mol (M+H⁺)
  • Structure : Fused imidazo-pyrrolo-pyrazine system with a tosyl group.
  • Application : Designed for high-affinity kinase inhibition, this compound’s extended π-system enables stronger target binding compared to the simpler pyrazine in the target compound .

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Heterocycle Key Functional Group Purity/Stability
Target Compound 307.39 Pyrazine 3-Methylpyrazin-2-yloxy Stable at 2–8°C
Compound A 327.81 Pyrimidine 2-Chloro-6-methylpyrimidin-4-yloxy Requires inert storage
Compound C 301.38 Sulfonate Methylsulfonyloxy Sensitive to moisture
Compound D 510 (M+H⁺) Imidazo-pyrrolo-pyrazine Tosyl group 79% purity post-synthesis

Functional and Application-Based Differences

  • Drug Discovery : Compound D’s complex heterocycle is tailored for macromolecular targets (e.g., kinases), whereas the target compound’s simpler structure suits fragment-based drug design .
  • Chemical Reactivity : Compound A’s chloro-pyrimidine group is advantageous for cross-coupling reactions, unlike the target’s methylpyrazine, which offers steric hindrance .
  • Solubility : The Boc group in all compounds improves solubility, but the pyrazine’s polarity in the target may enhance aqueous solubility over sulfonate derivatives .

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